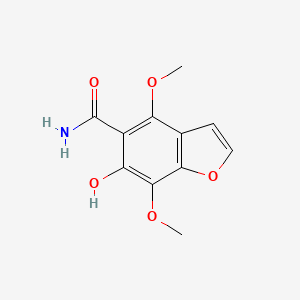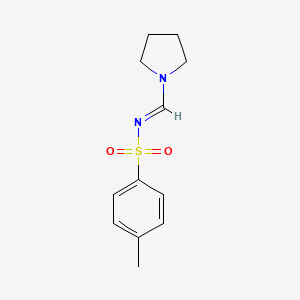
2-Phenyl-5-(2-phenylethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenethyl-5-phenylfuran is a heterocyclic organic compound characterized by a furan ring substituted with phenethyl and phenyl groups. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structural features of 2-Phenethyl-5-phenylfuran make it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethyl-5-phenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acidic catalysts. Another approach is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds under basic conditions .
Industrial Production Methods: Industrial production of 2-Phenethyl-5-phenylfuran often employs continuous flow reactors to enhance yield and efficiency. The use of microflow technology has been reported to suppress undesired side reactions, such as dimerization and ring opening, thereby improving the overall yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenethyl-5-phenylfuran undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the furan ring to tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions on the carbon adjacent to the furan ring are common, often using halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Vanadium pentoxide, molecular oxygen, and elevated temperatures.
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various 2,5-disubstituted furans.
Wissenschaftliche Forschungsanwendungen
2-Phenethyl-5-phenylfuran has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenethyl-5-phenylfuran involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2-Phenylfuran: Lacks the phenethyl group, resulting in different reactivity and applications.
5-Phenylfuran: Similar structure but without the phenethyl substitution, leading to variations in chemical behavior.
2,5-Diphenylfuran: Contains two phenyl groups, offering different steric and electronic properties.
Uniqueness: 2-Phenethyl-5-phenylfuran is unique due to the presence of both phenethyl and phenyl groups, which confer distinct steric and electronic characteristics. These features make it particularly versatile for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
1222-76-0 |
|---|---|
Molekularformel |
C18H16O |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
2-phenyl-5-(2-phenylethyl)furan |
InChI |
InChI=1S/C18H16O/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI-Schlüssel |
CLNYPXGHWSXMQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


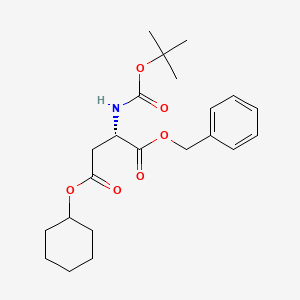
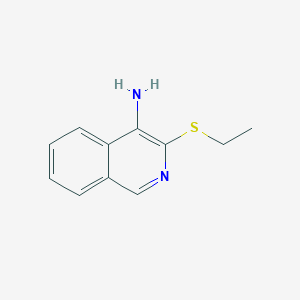
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
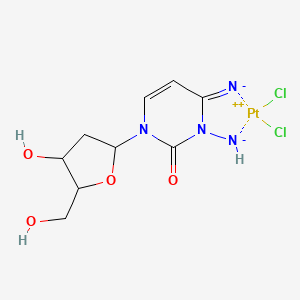
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
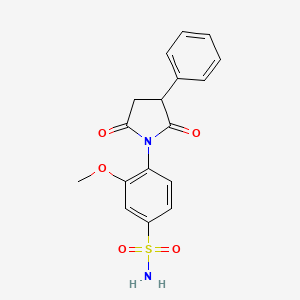
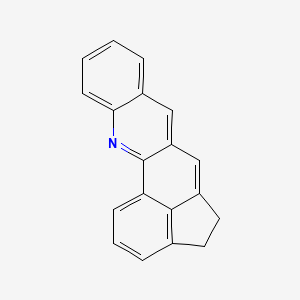
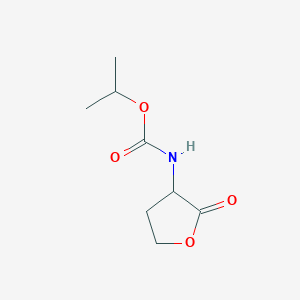
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
